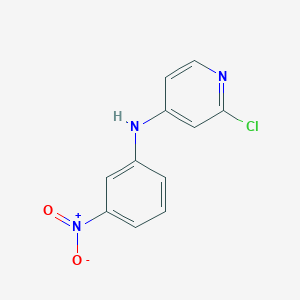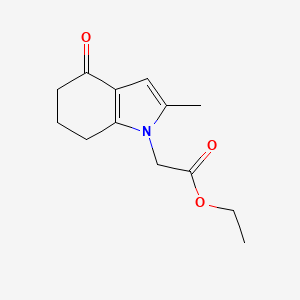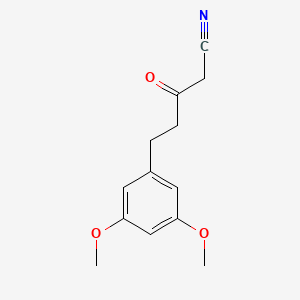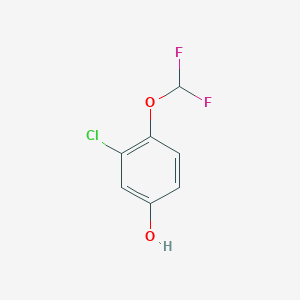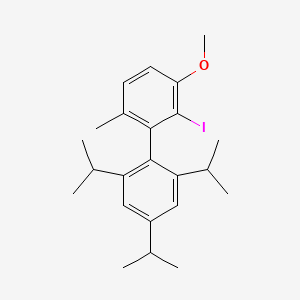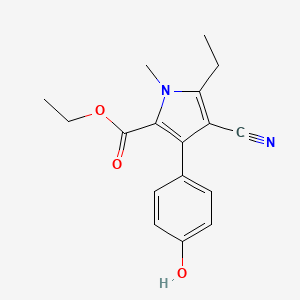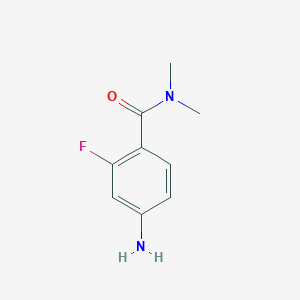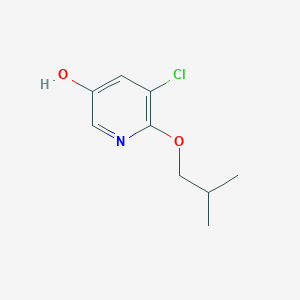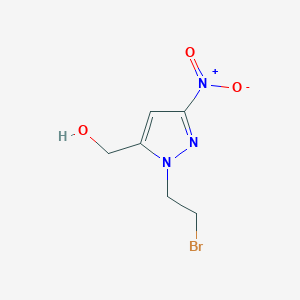![molecular formula C13H16BNO2S B1400555 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole CAS No. 1326714-48-0](/img/structure/B1400555.png)
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole
Übersicht
Beschreibung
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole is a chemical compound with the empirical formula C₁₃H₁₇BN₂O₂ and a molecular weight of 244.10 g/mol . It belongs to the class of boron-containing heterocycles and exhibits interesting properties due to its boron-oxygen interactions.
Synthesis Analysis
The synthesis of this compound involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (also known as pinacolborane , with the linear formula C₆H₁₃BO₂ ) and 2,3-dihydrobenzo[D]thiazole . The boron atom from the dioxaborolane reacts with the nitrogen atom in the thiazole ring, resulting in the formation of the target compound .
Molecular Structure Analysis
The molecular structure of This compound consists of a benzo[D]thiazole core fused with a dioxaborolane moiety. The boron atom is attached to the thiazole ring, and the tetramethyl groups provide steric hindrance around the boron center. The compound adopts a planar geometry due to resonance effects within the thiazole ring .
Wissenschaftliche Forschungsanwendungen
Synthesis of High-Performance Semiconducting Polymers : The compound has been used in the synthesis of semiconducting polymers, as demonstrated in the development of diborylated naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole, a precursor for high-performance semiconducting polymers (Kawashima et al., 2013).
Characterization and Crystal Structure Analysis : The compound has been a focus in studies involving crystal structure and DFT (Density Functional Theory) analyses. For instance, studies on 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole and similar compounds have been conducted, providing insights into their molecular structure and physicochemical properties (Liao et al., 2022).
Investigation of Luminescent Properties : Research has also been conducted on conjugated polymers incorporating 1,3,2-dioxaborolan-2-yl derivatives, focusing on their luminescent properties. These polymers have shown potential in applications requiring brilliant colors and high luminescence (Zhu et al., 2007).
Facilitating Borylation Reactions in Organic Synthesis : The compound has been utilized in the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, showcasing its utility in facilitating borylation reactions in organic synthesis (Takagi & Yamakawa, 2013).
Development of Mesoporous Materials : The compound has been used in the synthesis of mesoporous materials, like benzothiadiazole-COF, suggesting its potential in creating materials with high surface area and specific pore sizes (Dogru et al., 2013).
Biochemische Analyse
Biochemical Properties
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole plays a crucial role in biochemical reactions, particularly in the context of borylation reactions. It interacts with various enzymes and proteins, facilitating the formation of boron-containing compounds. The compound’s interaction with enzymes such as palladium catalysts enables the borylation of alkylbenzenes, leading to the formation of pinacol benzyl boronate . These interactions are essential for the synthesis of complex organic molecules and have significant implications in medicinal chemistry and material science.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it impacts cell signaling pathways by interacting with specific proteins and enzymes, leading to changes in cellular responses and functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a ligand for various enzymes, facilitating enzyme inhibition or activation. The compound’s ability to form stable complexes with enzymes and proteins is crucial for its biochemical activity . These interactions lead to changes in gene expression and enzyme activity, ultimately influencing cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can have different biochemical activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce changes in cellular function over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects on cellular processes, while high doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal biochemical activity. Beyond this range, the compound’s effects can become detrimental to cellular function.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biochemical activity. The compound’s role in borylation reactions highlights its importance in metabolic flux and metabolite levels . By modulating the activity of specific enzymes, the compound influences the production and utilization of metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for the compound’s ability to exert its effects on cellular processes and functions.
Subcellular Localization
The subcellular localization of this compound is a key factor in determining its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell influences its interactions with biomolecules and its overall biochemical activity.
Eigenschaften
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)9-6-5-7-10-11(9)18-8-15-10/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIDZRNYZCNQMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)N=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


